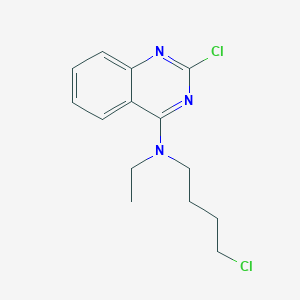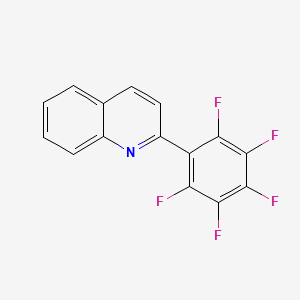
9-Tosyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Tosyl-9H-purin-6-amine is a derivative of purine, a bicyclic aromatic compound composed of a pyrimidine ring fused to an imidazole ring This compound is characterized by the presence of a tosyl group at the 9-position and an amine group at the 6-position
Preparation Methods
The synthesis of 9-Tosyl-9H-purin-6-amine typically involves the tosylation of 9H-purin-6-amine. One common method includes the reaction of 9H-purin-6-amine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Chemical Reactions Analysis
9-Tosyl-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Hydrolysis: The tosyl group can be hydrolyzed under acidic or basic conditions to yield 9H-purin-6-amine.
Common reagents used in these reactions include sodium methoxide, methanol, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-Tosyl-9H-purin-6-amine, particularly in its antiviral activity, involves the degradation of the sulfonamide bond at the 9-position. This degradation leads to the formation of sulfonylation species that mediate the compound’s inhibitory effects on viral replication. The exact molecular targets and pathways are still under investigation, but the compound’s instability in biological media is closely related to its activity .
Comparison with Similar Compounds
9-Tosyl-9H-purin-6-amine can be compared with other purine derivatives such as:
9-Alkyl-N-(1H-tetrazol-5-yl)-9H-purin-6-amines: These compounds have different substituents at the 9-position and exhibit distinct biological activities, including antimicrobial properties.
6-Iodopurine: This compound has an iodine atom at the 6-position and is used in different chemical reactions and applications.
N-benzyl-2-chloro-7H-purin-6-amine: This derivative has a benzyl group at the 2-position and a chlorine atom at the 6-position, making it useful in various synthetic applications.
The uniqueness of this compound lies in its tosyl group, which imparts specific chemical reactivity and biological activity, distinguishing it from other purine derivatives.
Properties
CAS No. |
30955-07-8 |
|---|---|
Molecular Formula |
C12H11N5O2S |
Molecular Weight |
289.32 g/mol |
IUPAC Name |
9-(4-methylphenyl)sulfonylpurin-6-amine |
InChI |
InChI=1S/C12H11N5O2S/c1-8-2-4-9(5-3-8)20(18,19)17-7-16-10-11(13)14-6-15-12(10)17/h2-7H,1H3,(H2,13,14,15) |
InChI Key |
ANALZTZFWPGIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11837435.png)


![3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline](/img/structure/B11837460.png)


![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-](/img/structure/B11837470.png)
![7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11837481.png)



![Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-](/img/structure/B11837500.png)
![8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine](/img/structure/B11837506.png)

